molecular formula C16H17NO2 B13177671 (2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid

(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13177671
M. Wt: 255.31 g/mol
InChI Key: ZGZNKBDIWAHYFM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid: is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl and methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Formation of the Prop-2-enoic Acid Moiety: This can be accomplished through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the prop-2-enoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole: Lacks the prop-2-enoic acid moiety.

    3-[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid: Similar structure but with different substituents.

Uniqueness

3-[2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to the presence of both the pyrrole ring and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(E)-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H17NO2/c1-11-6-4-5-7-15(11)17-12(2)10-14(13(17)3)8-9-16(18)19/h4-10H,1-3H3,(H,18,19)/b9-8+

InChI Key

ZGZNKBDIWAHYFM-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C/C(=O)O)C

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.